molecular formula C6H4BrF3N2 B6324625 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine CAS No. 1173897-85-2

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

Cat. No. B6324625
CAS RN: 1173897-85-2
M. Wt: 241.01 g/mol
InChI Key: QLCCYYUDSRQRFK-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” is a chemical compound. It is a derivative of pyridazine, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms . The compound has a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to the pyridazine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of trifluoromethyl pyridazines can be achieved via the annulation of pyridinium ylides with trifluoroacetyl diazoester . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 . This indicates that the compound has a pyridazine ring with a bromomethyl group and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, the C–F bond in trifluoromethyl-containing compounds can be activated for the synthesis of diverse fluorinated compounds . Another reaction involves the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary. For instance, it has a molecular weight of 253.92 . It is a yellow to brown solid at room temperature .

Scientific Research Applications

Herbicidal Activities

A novel series of compounds derived from 4-(3-trifluoromethylphenyl)pyridazine, including derivatives of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine, have been synthesized and evaluated for their herbicidal activities. These compounds exhibit significant bleaching and herbicidal activities, with some showing complete inhibition of chlorophyll at low concentrations and exhibiting higher herbicidal activities compared to commercial herbicides against dicotyledonous plants (Xu et al., 2008). Further studies have synthesized and evaluated a range of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, finding that specific substitutions at the 3-position of the pyridazine ring significantly enhance herbicidal activity (Xu et al., 2012).

Material Science and Catalysis

In material science, the synthesis of a new family of Ru complexes for water oxidation has been reported, where the bridging ligand incorporates pyridazine units. These complexes show promising results in oxygen evolution reactions, essential for water splitting processes (Zong & Thummel, 2005).

Safety and Hazards

The compound “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can pose certain hazards. It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is harmful to aquatic life and can harm public health and the environment by destroying ozone in the upper atmosphere .

Future Directions

The future directions in the study and application of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” and similar compounds are promising. There is enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

3-(bromomethyl)-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCYYUDSRQRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-6-(trifluoromethyl)pyridazine (70 mg), N-bromosuccinimide (84 mg), azobisisobutyronitrile (14.1 mg), and CCl4 (3 ml) was heated under reflux for 2 days. The solvent was evaporated to dryness under vacuum. The residue obtained was purified by chromatography column on silica gel (AIT, Flashsmart BP-SUP, 20-40 μm) using a mixture of EtOAc/hexane as eluent to give 14 mg (14%) of the title compound along with 15.3 mg (11%) of the dibrominated derivative.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
14.1 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
14%

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